4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide
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Overview
Description
4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 1-(oxolan-3-yl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole: Known for its antioxidant and anti-inflammatory properties.
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: Studied for its antitubercular activity.
Uniqueness
4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]butanamide is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-N-[1-(oxolan-3-yl)pyrazol-4-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-3-1-12(2-4-13)16(22)5-6-17(23)20-14-9-19-21(10-14)15-7-8-24-11-15/h1-4,9-10,15H,5-8,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFWUFQUHIFFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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